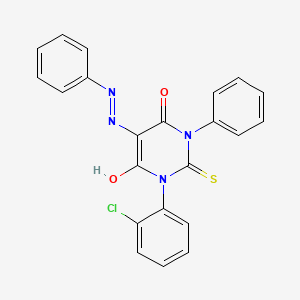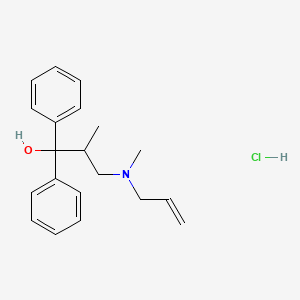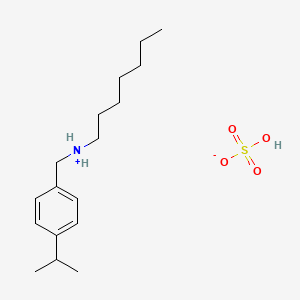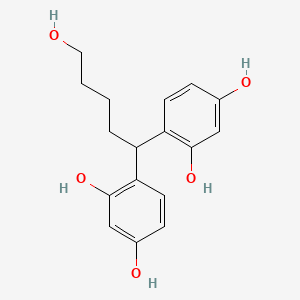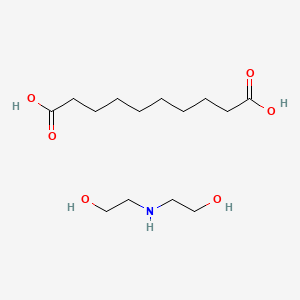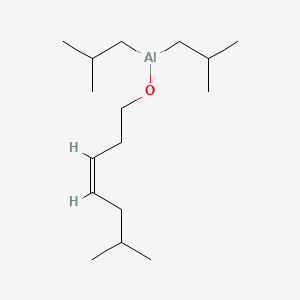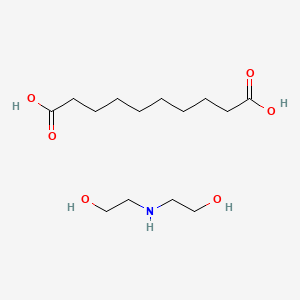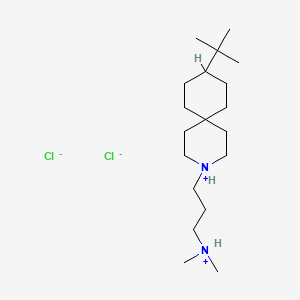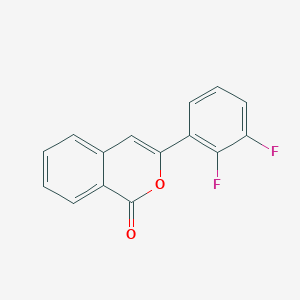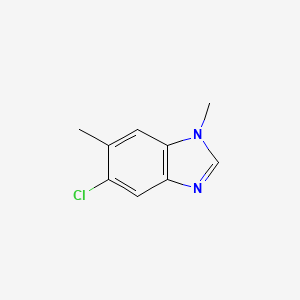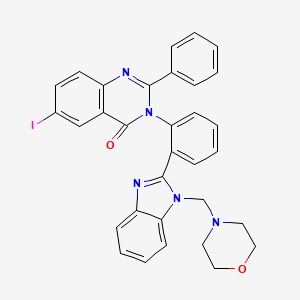
4(3H)-Quinazolinone, 6-iodo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 6-iodo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- is a complex organic compound belonging to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, an iodine atom at the 6th position, and various substituents such as a benzimidazole moiety and a morpholine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-iodo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the iodine atom at the 6th position through iodination reactions. Subsequent steps involve the attachment of the benzimidazole and morpholine groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 6-iodo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups and substituents. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 6-iodo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 6-iodo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The iodine atom may contribute to the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone: This compound shares the iodine and morpholine groups but has a different core structure.
2,4-Dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide: Similar in having the morpholine group but differs in the core structure and substituents.
Uniqueness
4(3H)-Quinazolinone, 6-iodo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- is unique due to its combination of a quinazolinone core, iodine atom, benzimidazole moiety, and morpholine group
Propriétés
Numéro CAS |
91045-23-7 |
|---|---|
Formule moléculaire |
C32H26IN5O2 |
Poids moléculaire |
639.5 g/mol |
Nom IUPAC |
6-iodo-3-[2-[1-(morpholin-4-ylmethyl)benzimidazol-2-yl]phenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C32H26IN5O2/c33-23-14-15-26-25(20-23)32(39)38(30(34-26)22-8-2-1-3-9-22)28-12-6-4-10-24(28)31-35-27-11-5-7-13-29(27)37(31)21-36-16-18-40-19-17-36/h1-15,20H,16-19,21H2 |
Clé InChI |
BLTWLRCZBAZQOM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CN2C3=CC=CC=C3N=C2C4=CC=CC=C4N5C(=NC6=C(C5=O)C=C(C=C6)I)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)
